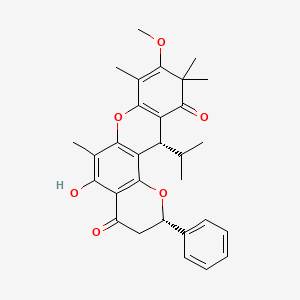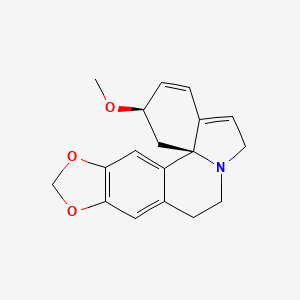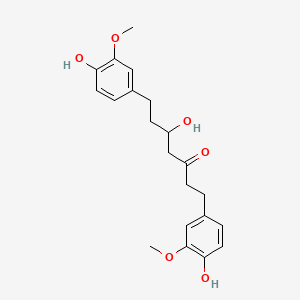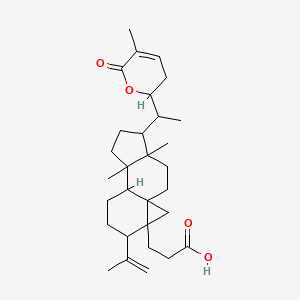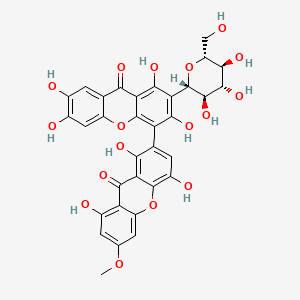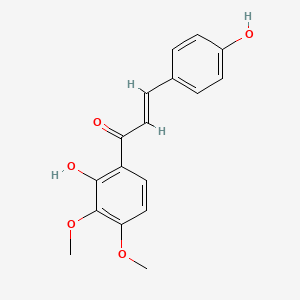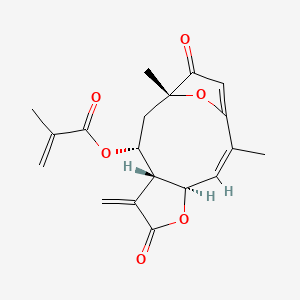
Calaxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Deoxygoiazensolide is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-deoxygoiazensolide typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the lactone ring, followed by functional group modifications to achieve the desired structure. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions.
Industrial Production Methods: Industrial production of 15-deoxygoiazensolide may involve the extraction of the compound from natural sources, such as plants known to produce sesquiterpene lactones. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 15-Deoxygoiazensolide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemistry: The compound serves as a model for studying sesquiterpene lactone synthesis and reactivity.
Biology: It is used to investigate cellular processes and pathways influenced by sesquiterpene lactones.
Medicine: Research has shown that 15-deoxygoiazensolide exhibits anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
15-Deoxygoiazensolide exerts its effects through multiple mechanisms:
Molecular Targets: The compound targets nuclear factor kappa B (NF-kappa B), a protein complex involved in regulating immune response and inflammation.
Pathways Involved: By inhibiting NF-kappa B, 15-deoxygoiazensolide can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Goiazensolide: Another sesquiterpene lactone with similar biological activities.
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: A well-known antimalarial compound with a sesquiterpene lactone structure.
Uniqueness: 15-Deoxygoiazensolide is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to selectively inhibit NF-kappa B and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
30412-86-3 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(2Z,4R,8R,9R,11R)-2,11-dimethyl-7-methylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-1(13),2-dien-9-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-9(2)17(21)24-14-8-19(5)15(20)7-12(25-19)10(3)6-13-16(14)11(4)18(22)23-13/h6-7,13-14,16H,1,4,8H2,2-3,5H3/b10-6-/t13-,14-,16+,19-/m1/s1 |
InChI Key |
RYBHZNMPMHOBAR-IRNKKCRZSA-N |
SMILES |
CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(=O)C=C1O3)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


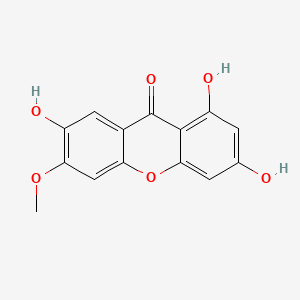
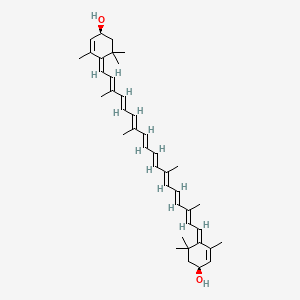
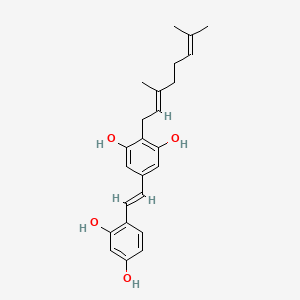

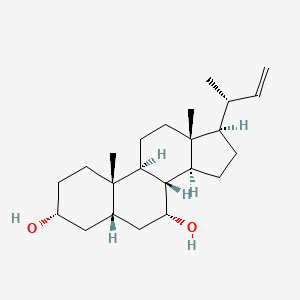
![4-[[[1-[[2-(3-Chlorophenyl)-5-methyl-4-oxazolyl]methyl]-3-piperidinyl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235500.png)
![8-Methyl-1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-4-[1]benzopyrano[4,3-c]pyrazolone](/img/structure/B1235501.png)
